Triclofylline
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Overview
Description
Triclofylline is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms. This compound is structurally related to caffeine and theobromine, which are well-known stimulants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triclofylline typically involves the methylation of theobromine. The process begins with theobromine, which undergoes a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of theobromine and methyl iodide, and employing continuous flow reactors to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Triclofylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced xanthine derivatives.
Substitution: Formation of substituted xanthine compounds with various functional groups.
Scientific Research Applications
Triclofylline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as a stimulant and its impact on neurological functions.
Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
Triclofylline exerts its effects primarily through its interaction with adenosine receptors in the brain. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. This mechanism is similar to that of caffeine, making this compound a potent stimulant. Additionally, it may influence other molecular targets and pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
Caffeine: A well-known stimulant with similar structural features and mechanisms of action.
Theobromine: Another xanthine derivative with milder stimulant effects compared to caffeine.
Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator effects.
Uniqueness of Triclofylline: this compound stands out due to its specific methylation pattern, which imparts unique pharmacological properties. While it shares similarities with caffeine and theobromine, its distinct structure allows for different interactions with biological targets, making it a valuable compound in both research and therapeutic contexts.
Properties
CAS No. |
17243-70-8 |
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Molecular Formula |
C11H13Cl3N4O4 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione |
InChI |
InChI=1S/C11H13Cl3N4O4/c1-16-7-6(8(19)17(2)10(16)21)18(5-15-7)3-4-22-9(20)11(12,13)14/h5,9,20H,3-4H2,1-2H3 |
InChI Key |
VZKRRCHBLUTMPU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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